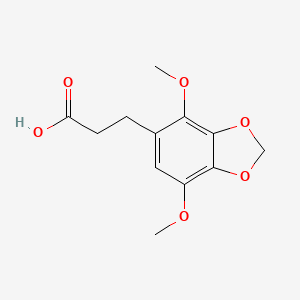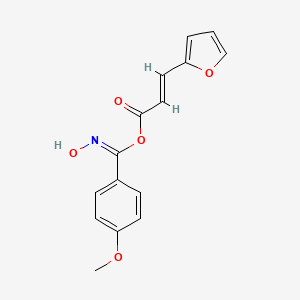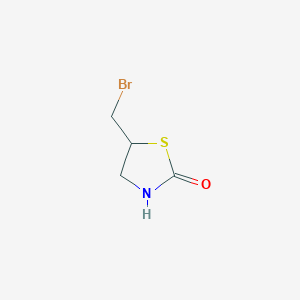
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes methoxy, nitro, and cyano functional groups attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile typically involves multiple steps, starting with the base compound 1,3-benzodioxole. The nitration and methylation reactions are crucial in introducing the nitro and methoxy groups, respectively. The carbonitrile group is usually introduced in the final steps through a cyano substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of strong acids and bases, as well as specific catalysts to facilitate the reactions. Safety measures are strictly followed to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: The methoxy and cyano groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are employed.
Major Products Formed:
Oxidation: Nitrate derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted benzodioxoles.
Scientific Research Applications
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of nitro and cyano groups on biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can release nitric oxide (NO), which is involved in various signaling pathways. The cyano group can also interact with enzymes and receptors, leading to biological effects.
Comparison with Similar Compounds
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile is unique due to its combination of functional groups and its potential applications. Similar compounds include:
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: This compound differs by having a carbaldehyde group instead of a cyano group.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: This compound has an allyl group instead of a nitro group.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4,7-dimethoxy-6-nitro-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c1-15-7-5(3-11)6(12(13)14)8(16-2)10-9(7)17-4-18-10/h4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVRDKZJGKTRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1C#N)[N+](=O)[O-])OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B7817382.png)

![methyl 2-[[(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]acetate](/img/structure/B7817393.png)
![methyl 2-[[(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl]oxy]acetate](/img/structure/B7817399.png)
![Methyl 5-[(4-chlorophenyl)methyl]-2-hydroxybenzoate](/img/structure/B7817404.png)


![1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B7817423.png)




